Clopidogrel-d3 (hydrochloride)
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Overview
Description
Clopidogrel-d3 (hydrochloride) is a deuterated form of clopidogrel, an antiplatelet agent used to prevent blood clots in conditions such as peripheral vascular disease, coronary artery disease, and cerebrovascular disease . The deuterated version, Clopidogrel-d3, is used in scientific research to study the pharmacokinetics and pharmacodynamics of clopidogrel, as the deuterium atoms can provide insights into the metabolic pathways and stability of the compound .
Preparation Methods
The synthesis of Clopidogrel-d3 (hydrochloride) involves the incorporation of deuterium atoms into the clopidogrel molecule. This can be achieved through selective deuteration of the benzylic methyl ester group. The synthetic route typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . Industrial production methods may involve large-scale synthesis using high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the deuterated compound .
Chemical Reactions Analysis
Clopidogrel-d3 (hydrochloride) undergoes similar chemical reactions as clopidogrel. These include:
Reduction: The reduction of clopidogrel can lead to the formation of inactive metabolites.
Substitution: Clopidogrel can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions are the active thiol-containing metabolite and various inactive metabolites .
Scientific Research Applications
Clopidogrel-d3 (hydrochloride) is used extensively in scientific research to study the pharmacokinetics and pharmacodynamics of clopidogrel. Its applications include:
Mechanism of Action
Clopidogrel-d3 (hydrochloride) exerts its effects by inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelets. This inhibition prevents ADP from binding to the receptor, thereby blocking the activation of the glycoprotein GPIIb/IIIa complex and subsequent platelet aggregation . The deuterium atoms in Clopidogrel-d3 do not alter the mechanism of action but provide insights into the metabolic stability and pathways of the compound .
Comparison with Similar Compounds
Clopidogrel-d3 (hydrochloride) is compared with other antiplatelet agents such as ticlopidine, prasugrel, and ticagrelor. While all these compounds inhibit platelet aggregation, Clopidogrel-d3 is unique due to its deuterium labeling, which provides enhanced metabolic stability and allows for detailed pharmacokinetic studies . Similar compounds include:
Properties
Molecular Formula |
C16H17Cl2NO2S |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
trideuteriomethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C16H16ClNO2S.ClH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9,15H,6,8,10H2,1H3;1H/t15-;/m0./s1/i1D3; |
InChI Key |
XIHVAFJSGWDBGA-CZXUMKGOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.